2-(3-(1-Ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-5-yl)ethanamine
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Overview
Description
2-(3-(1-Ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-5-yl)ethanamine is an organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(1-Ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-5-yl)ethanamine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Formation of the Oxadiazole Ring: The oxadiazole ring can be formed by the cyclization of a suitable hydrazide with an appropriate nitrile oxide.
Coupling of the Rings: The final step involves coupling the pyrazole and oxadiazole rings through an ethanamine linker under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-(1-Ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-5-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-(3-(1-Ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-5-yl)ethanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(3-(1-Ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-5-yl)ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
1-(1-Ethyl-1H-pyrazol-5-yl)ethanamine: A similar compound with a pyrazole ring but lacking the oxadiazole ring.
2-(1-Ethyl-1H-pyrazol-5-yl)ethanamine: Another similar compound with slight structural differences.
Uniqueness
2-(3-(1-Ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-5-yl)ethanamine is unique due to the presence of both pyrazole and oxadiazole rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C9H13N5O |
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Molecular Weight |
207.23 g/mol |
IUPAC Name |
2-[3-(2-ethylpyrazol-3-yl)-1,2,4-oxadiazol-5-yl]ethanamine |
InChI |
InChI=1S/C9H13N5O/c1-2-14-7(4-6-11-14)9-12-8(3-5-10)15-13-9/h4,6H,2-3,5,10H2,1H3 |
InChI Key |
VCMLRXDVCNTGHX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)C2=NOC(=N2)CCN |
Origin of Product |
United States |
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